Ethyl 2-(1-benzofuran-4-yl)acetate
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Overview
Description
Ethyl 2-(1-benzofuran-4-yl)acetate is an organic compound that belongs to the class of benzofuran derivatives. . This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring.
Mechanism of Action
Target of Action
Ethyl 2-(1-benzofuran-4-yl)acetate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the proteins or enzymes involved in these biological processes .
Mode of Action
For instance, some benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy . This interaction results in changes in heart rhythm, making these compounds potentially useful in treating certain heart conditions .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways. For example, some compounds have been shown to inhibit the production of pro-inflammatory cytokines, thereby participating in the treatment of inflammation . Other benzofuran compounds have demonstrated anti-cancer activity against the human ovarian cancer cell line A2780 .
Result of Action
The result of the action of this compound would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of sodium ion influx in heart cells, it could potentially help regulate heart rhythm and treat certain heart conditions . If it affects the production of pro-inflammatory cytokines, it could potentially have anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes and proteins . For instance, some benzofuran compounds have shown significant inhibitory effects on Src kinase .
Cellular Effects
Benzofuran compounds have been shown to have anticancer activity against the human ovarian cancer cell line A2780 .
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Preparation Methods
The synthesis of Ethyl 2-(1-benzofuran-4-yl)acetate typically involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction leads to the formation of this compound through a cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 2-(1-benzofuran-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Ethyl 2-(1-benzofuran-4-yl)acetate can be compared with other benzofuran derivatives such as:
2-Benzoylbenzo[b]furan: Known for its biological activities and used in medicinal chemistry.
Aurones (2-benzylidene-3-(2H)-benzofuran-3-ones): Naturally occurring compounds with similar structural features and biological activities.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
IUPAC Name |
ethyl 2-(1-benzofuran-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-14-12(13)8-9-4-3-5-11-10(9)6-7-15-11/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHUIGZIFRCAFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2C=COC2=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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